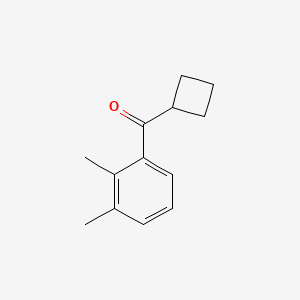

Cyclobutyl 2,3-dimethylphenyl ketone

Description

Cyclobutyl 2,3-dimethylphenyl ketone (CAS 898793-45-8) is a ketone derivative featuring a cyclobutyl group attached to a 2,3-dimethyl-substituted aromatic ring. Its molecular formula is C₁₅H₂₀O, with a molecular weight of 216.32 g/mol .

Properties

IUPAC Name |

cyclobutyl-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-5-3-8-12(10(9)2)13(14)11-6-4-7-11/h3,5,8,11H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGKDKPRWOAODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642528 | |

| Record name | Cyclobutyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-66-4 | |

| Record name | Cyclobutyl(2,3-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 2,3-dimethylphenyl ketone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of cyclobutyl benzene with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 2,3-dimethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Cyclobutyl 2,3-dimethylphenyl ketone has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl 2,3-dimethylphenyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

Cyclobutyl 2,3-Dichlorophenyl Ketone (CAS 898791-12-3)

Structural Differences :

Property Comparison :

The dichlorophenyl derivative exhibits higher density and boiling point due to chlorine’s electron-withdrawing effects and increased molecular weight. However, the dimethylphenyl analog likely has greater lipophilicity due to hydrophobic methyl substituents .

Oxetane Bioisosteres (3,3-Diaryloxetanes)

Structural Differences :

Key Findings :

- Lipophilicity : Oxetanes reduce logD by 0.81 units on average compared to cyclobutyl, methylene, or gem-dimethyl ketones. For example, in the indole series, oxetanes increased logD by 0.58 units versus ketones, but the p-methoxyphenyl series showed a 0.30-unit decrease .

- Stability: Cyclobutyl ketones exhibit stability comparable to oxetanes under low and high pH conditions.

Gem-Dimethyl and Methylene Ketones

Structural Differences :

- Gem-Dimethyl : Two methyl groups on the same carbon adjacent to the ketone.

- Methylene : A single CH₂ group replaces the cyclobutyl moiety.

Property Comparison :

| Property | This compound | Gem-Dimethyl Ketones | Methylene Ketones |

|---|---|---|---|

| Lipophilicity (logD) | Moderate to high | Higher | Lower |

| Steric Bulk | High (cyclobutyl) | Moderate | Low |

Cyclobutyl ketones balance steric bulk and lipophilicity, making them preferable in applications requiring moderate polarity and rigidity. Gem-dimethyl derivatives offer higher hydrophobicity, while methylene analogs are less sterically hindered .

Data Tables

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₁₅H₂₀O | 216.32 | Not reported | Not reported |

| Cyclobutyl 2,3-dichlorophenyl ketone | C₁₁H₁₀Cl₂O | 229.1 | 1.332 ± 0.06 | 312.1 ± 27.0 |

Biological Activity

Cyclobutyl 2,3-dimethylphenyl ketone (CB-DMPK) is an organic compound characterized by its cyclobutyl group and a ketone functional group, which contribute to its unique chemical properties and potential biological activities. This article synthesizes current research findings on the biological activity of CB-DMPK, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

CB-DMPK has the molecular formula and features a cyclobutane ring attached to a 2,3-dimethylphenyl chain. The presence of the ketone functional group enhances its reactivity and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.33 g/mol |

| Appearance | Colorless to yellow |

| Boiling Point | 114-118 °C at 7 mm Hg |

The biological activity of CB-DMPK is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, binding to various receptors or enzymes, thus modulating their activity. This interaction may influence several biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : CB-DMPK may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that CB-DMPK may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activity Studies

Research has indicated that CB-DMPK exhibits various biological activities that could have therapeutic implications. Below are some significant findings:

Antimicrobial Activity

A study investigated the antimicrobial properties of CB-DMPK against several bacterial strains. Results showed that the compound had notable inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays using human cancer cell lines demonstrated that CB-DMPK induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

Case Studies

- Case Study 1 : A research team evaluated CB-DMPK's effects on breast cancer cells. They found that treatment with CB-DMPK resulted in reduced cell viability and increased apoptosis markers compared to controls.

- Case Study 2 : Another study focused on the compound's neuroprotective effects in models of neurodegeneration. Results indicated that CB-DMPK could protect neuronal cells from oxidative damage, enhancing cell survival rates.

Applications in Medicine

Given its promising biological activities, CB-DMPK is being explored for various therapeutic applications:

- Anticancer Therapy : Due to its cytotoxic effects on cancer cells, there is potential for development as a chemotherapeutic agent.

- Neuroprotective Agent : Its ability to protect against oxidative stress positions it as a candidate for treating neurodegenerative diseases.

- Antimicrobial Agent : The compound's efficacy against certain bacteria opens avenues for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.